5-(4-Bromophenyl)-2-chlorooxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-chloro-1,3-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H |
InChI Key |
SCTOIAATFFMPML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Cl)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 4 Bromophenyl 2 Chlorooxazole
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. numberanalytics.comox.ac.uk For 5-(4-Bromophenyl)-2-chlorooxazole, the primary disconnections involve breaking the C-C and C-N bonds of the oxazole (B20620) ring and the C-C bond connecting the phenyl group.
A logical retrosynthetic approach would involve two main strategies:
Strategy A: Building the oxazole ring with pre-installed substituents. This involves disconnecting the oxazole ring itself, leading to precursors that already contain the 4-bromophenyl and a masked or direct precursor to the 2-chloro group. A common disconnection is across the O1-C2 and C4-C5 bonds, suggesting a condensation reaction between a 4-bromophenyl-containing α-haloketone and an amide or a related nitrogen source that can provide the C2-chloro functionality.
Strategy B: Forming the oxazole ring first, followed by functionalization. This strategy involves creating a simpler oxazole core and then introducing the 4-bromophenyl and chloro substituents in subsequent steps. This might involve the synthesis of a 2-H or 2-methyl-5-(4-bromophenyl)oxazole, followed by chlorination at the C2 position. Alternatively, a 2-chlorooxazole (B1317313) could be synthesized first, followed by a cross-coupling reaction to introduce the 4-bromophenyl group at the C5 position. nih.govbeilstein-journals.org
Classical Oxazole Ring Formation Approaches and Their Adaptations
Several classical methods for oxazole synthesis can be adapted for the preparation of 2,5-disubstituted oxazoles. ijpsonline.comrsc.org
Fischer Oxazole Synthesis and its Applicability to 2,5-Disubstituted Oxazoles
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.org It typically involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgyoutube.com The cyanohydrin is usually derived from an aldehyde, and the reactants are often aromatic. wikipedia.org
For the synthesis of a precursor to this compound, one could envision reacting the cyanohydrin of a suitable aldehyde with 4-bromobenzaldehyde (B125591). The initial product would be a 2-substituted-5-(4-bromophenyl)oxazole, which would then require chlorination at the C2 position. A specific example of the Fischer synthesis is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.org Similarly, reacting benzaldehyde cyanohydrin with 4-bromobenzaldehyde can yield 2-(4-Bromophenyl)5-phenyloxazole. wikipedia.org However, a significant challenge with this method can be the harsh reaction conditions and the potential for side reactions, including chlorination at other positions of the oxazole ring. wikipedia.org
Modified Erlenmeyer and Robinson-Gabriel Syntheses for Related Oxazole Scaffolds
The Erlenmeyer-Plöchl synthesis is another foundational method, primarily used for the synthesis of 2,5-disubstituted oxazol-5(4H)-ones (azlactones) through the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride. wikipedia.orgyoutube.com These azlactones can then be converted to oxazoles. While not a direct route to 2-chlorooxazoles, this method provides a versatile platform for accessing a variety of 2,5-disubstituted oxazoles that could potentially be chlorinated in a later step. ijpsonline.comrsc.org
The Robinson-Gabriel synthesis is a more direct approach for forming 2,5-disubstituted oxazoles by the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This method is one of the most versatile for generating a wide range of di- and trisubstituted oxazoles. acs.org The required 2-acylamino ketone precursor can be synthesized through various methods, including the Dakin-West reaction. wikipedia.org To apply this to the target molecule, one would need a 2-acylamino ketone bearing a 4-bromophenyl group. The subsequent cyclization, often promoted by dehydrating agents like sulfuric acid, phosphorus pentoxide, or phosphorus oxychloride, would yield the 2-substituted-5-(4-bromophenyl)oxazole. synarchive.comacs.orgpharmaguideline.com The choice of the acyl group would determine the substituent at the C2 position, which would then need to be converted to a chloro group.
| Reaction | Starting Materials | Key Reagents | Product Type |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted Oxazole wikipedia.org |
| Erlenmeyer-Plöchl Synthesis | N-acylglycine, Aldehyde | Acetic Anhydride | 2,5-Disubstituted Oxazol-5(4H)-one wikipedia.org |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Dehydrating Agent (e.g., H₂SO₄) | 2,5-Disubstituted Oxazole wikipedia.orgsynarchive.com |
Targeted Synthesis of the 2-Chloro and 5-(4-Bromophenyl) Moieties
The specific placement of the chloro and 4-bromophenyl groups requires regioselective synthetic strategies.
Strategies for Regioselective Chlorination at the C2 Position
Direct chlorination of a pre-formed oxazole ring at the C2 position is a key strategy. The reactivity of the oxazole ring towards electrophilic substitution can be influenced by the existing substituents. Generally, the C5 and C2 positions are the most susceptible to electrophilic attack.
Several reagents can be employed for the chlorination of oxazoles. Common chlorinating agents include:
N-Chlorosuccinimide (NCS)
Sulfuryl chloride (SO₂Cl₂)
Phosphorus oxychloride (POCl₃)
The choice of reagent and reaction conditions is crucial to achieve regioselectivity for the C2 position. In some cases, direct lithiation at the C2 position followed by quenching with an electrophilic chlorine source can provide a more controlled method for introducing the chloro substituent.
Coupling Reactions for the 4-Bromophenyl Substituent at the C5 Position
Modern cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for introducing aryl substituents onto heterocyclic rings. mdpi.com To install the 4-bromophenyl group at the C5 position of a pre-formed 2-chlorooxazole, several palladium-catalyzed cross-coupling reactions can be considered.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., 4-bromophenylboronic acid) with a halide (in this case, a 5-halo-2-chlorooxazole) in the presence of a palladium catalyst and a base. ijpsonline.comnih.gov
Stille Coupling: This method utilizes an organotin reagent (e.g., 5-(tributylstannyl)-2-chlorooxazole) and an aryl halide (4-bromophenyl iodide or bromide) with a palladium catalyst. nih.govestranky.sk
Negishi Coupling: This involves the reaction of an organozinc reagent with an aryl halide, catalyzed by palladium or nickel. beilstein-journals.orgnih.gov
Direct C-H Arylation: More recently, direct C-H arylation methods have emerged as an atom-economical alternative. beilstein-journals.orgnih.govresearchgate.net This approach would involve the direct coupling of a 2-chlorooxazole with a 4-bromophenyl halide, avoiding the need to pre-functionalize the oxazole at the C5 position. researchgate.net
The choice of coupling reaction often depends on the functional group tolerance, availability of starting materials, and the desired reaction conditions. For instance, Suzuki-Miyaura coupling is often favored due to the relatively low toxicity and stability of boronic acids.
| Coupling Reaction | Organometallic Reagent | Aryl Partner | Catalyst |
| Suzuki-Miyaura | Arylboronic acid | Aryl halide | Palladium |
| Stille | Organostannane | Aryl halide/triflate | Palladium |
| Negishi | Organozinc | Aryl halide | Palladium/Nickel |
| Direct C-H Arylation | - | Aryl halide | Palladium |
Modern Catalytic Approaches in Oxazole Functionalization
Recent advancements in catalysis have revolutionized the synthesis and functionalization of oxazole rings. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to traditional synthetic routes.
Palladium-Catalyzed C-C and C-N Bond Formations
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. nih.govmit.eduresearchgate.net The 2-chloro substituent on the oxazole ring serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and amino groups.
The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com In the context of this compound, the palladium catalyst first undergoes oxidative addition into the C-Cl bond. This is followed by transmetalation with an organometallic reagent (for C-C bond formation) or an amine (for C-N bond formation), and subsequent reductive elimination to yield the functionalized oxazole and regenerate the active palladium(0) catalyst. youtube.comyoutube.com
The choice of ligands is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the catalytic cycle. mit.edumit.edu For instance, biarylphosphine ligands have shown great efficacy in promoting difficult C-N cross-coupling reactions involving heterocyclic halides. mit.edu
Below is a table summarizing representative palladium-catalyzed coupling reactions applicable to the functionalization of 2-chlorooxazoles.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Aryl-5-(4-bromophenyl)oxazole |
| Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 2-Alkynyl-5-(4-bromophenyl)oxazole |
| Primary Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | N-Aryl/alkyl-5-(4-bromophenyl)oxazol-2-amine |
| Organotin reagent | Pd(PPh₃)₄ | - | Toluene | 2-Aryl/vinyl-5-(4-bromophenyl)oxazole |
This table represents typical conditions and may vary based on specific substrates.
Green Chemistry Principles in Scalable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety and efficiency, particularly in large-scale production. uniroma1.it
Key green chemistry principles applicable to oxazole synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. uniroma1.it
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. uniroma1.it
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. uniroma1.it
For instance, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. organic-chemistry.org The use of recyclable catalysts is another important aspect of green synthesis. uniroma1.it
The following table illustrates the application of green chemistry principles in the synthesis of oxazole derivatives.
| Green Chemistry Principle | Application in Oxazole Synthesis | Example |
| Atom Economy | One-pot multi-component reactions. organic-chemistry.org | van Leusen oxazole synthesis. organic-chemistry.org |
| Safer Solvents | Use of ionic liquids or water as reaction media. organic-chemistry.org | Synthesis of 4,5-disubstituted oxazoles in ionic liquids. organic-chemistry.org |
| Energy Efficiency | Microwave-assisted or visible-light photocatalyzed reactions. organic-chemistry.org | Visible-light mediated synthesis of 2,5-diaryloxazoles. organic-chemistry.org |
| Catalysis | Use of recyclable, metal-free, or earth-abundant metal catalysts. organic-chemistry.org | Iodine-catalyzed synthesis of trisubstituted oxazoles. researchgate.net |
Purification and High-Purity Isolation Techniques for this compound
The isolation of this compound in high purity is critical for its subsequent use in research and development. Common impurities may include starting materials, byproducts from side reactions, and residual catalyst. A combination of chromatographic and crystallization techniques is typically employed to achieve the desired purity.
Chromatography:
Flash Column Chromatography: This is a widely used technique for the purification of organic compounds. A silica (B1680970) gel stationary phase is common, with a solvent system (eluent) of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, used to separate the desired product from impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. This method offers higher resolution and efficiency compared to standard column chromatography.
Crystallization:
Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Layering: This is a crystallization technique where a solution of the crude product in a good solvent is carefully layered with a poor solvent in which the product is insoluble. Slow diffusion of the poor solvent into the good solvent gradually reduces the solubility of the product, leading to the formation of high-purity crystals.
The choice of purification method depends on the scale of the synthesis and the required purity level. Often, a combination of these techniques is necessary to obtain analytically pure this compound.
| Purification Technique | Principle | Advantages | Common Solvents/Stationary Phases |
| Flash Column Chromatography | Adsorption chromatography based on polarity. nih.gov | High throughput, good for large quantities. | Silica gel, Hexane/Ethyl Acetate. |
| Preparative HPLC | High-resolution partition chromatography. | High purity, good for small to medium quantities. | C18 silica, Acetonitrile/Water. |
| Recrystallization | Differential solubility at varying temperatures. | Cost-effective, can yield very pure crystals. | Ethanol, Methanol, Toluene. |
Reactivity Profiles and Derivatization Chemistry of 5 4 Bromophenyl 2 Chlorooxazole
Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System
As basic compounds, oxazoles can react with strong acids, which can lead to ring decomposition. slideshare.net Electrophilic substitution on the oxazole ring is possible, though less common than in more electron-rich systems like pyrrole (B145914) or furan. When it does occur, bromination with reagents like N-bromosuccinimide has been shown to happen at the 5-position in some oxazole systems. slideshare.net However, in the title compound, this position is already occupied by the 4-bromophenyl group.
The oxazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. slideshare.net In 5-(4-bromophenyl)-2-chlorooxazole, the chlorine atom at the C2 position and the 4-bromophenyl group at the C5 position both exert an electron-withdrawing effect, which decreases the electron density of the oxazole ring. This deactivation makes the ring itself less susceptible to electrophilic attack but activates the C2 position for nucleophilic substitution, as will be discussed in detail below.
Transformations at the 2-Chloro Position
Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the 2-position of this compound. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electrophilic carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring.
The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com Heteroaromatic rings like oxazole are inherently electron-deficient and thus facilitate SNAr reactions more readily than their carbocyclic analogues. wikipedia.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the 2-chloro substituent, providing access to a diverse array of 2-substituted oxazole derivatives.
Table 1: Examples of SNAr Reactions on Activated Chloro-Heterocycles
| Electrophile | Nucleophile | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 2,4,5-Trichloropyrimidine | Pyrrolidine | KOH | Water/HPMC | Room Temp, 20 min | 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine | rsc.org |
| 2-Fluoro-1-nitrobenzene | Benzylamine | - | Water/HPMC | Room Temp, 23 h | N-Benzyl-2-nitroaniline | rsc.org |
This table presents examples of SNAr reactions on various activated chloro-aromatic and heteroaromatic systems to illustrate the general conditions and scope of the reaction.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 2-chloro position of the oxazole is a suitable electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. youtube.comyoutube.com It is widely used for the synthesis of biaryls and other conjugated systems. The 2-chlorooxazole (B1317313) can be coupled with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net Research has shown that even challenging substrates like 2-chloroquinolines can undergo Suzuki-Miyaura coupling, indicating the feasibility for 2-chlorooxazoles. researchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method allows for the introduction of an alkynyl moiety at the C2 position of the oxazole ring, leading to the formation of 2-alkynyl-5-(4-bromophenyl)oxazoles. The reaction is generally carried out under mild conditions. wikipedia.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The 2-chlorooxazole can react with various alkenes in the presence of a palladium catalyst and a base to yield 2-vinyloxazole derivatives. youtube.com The reaction typically proceeds with high stereoselectivity. organic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. The 2-chloro position can be functionalized by reacting with an organostannane in the presence of a palladium catalyst, allowing for the introduction of aryl, vinyl, or alkyl groups. researchgate.net
Table 2: Representative Conditions for Cross-Coupling Reactions on Chloro-Heterocycles
| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Chloropyrazine | Arylboronic acid | Pd(II) ONO pincer complex | Not specified | H₂O/Toluene | researchgate.net |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine Base | Not specified | wikipedia.orgorganic-chemistry.org |
| Heck | Aryl/Vinyl Halide | Alkene | Pd catalyst | Base | Not specified | organic-chemistry.orgwikipedia.org |
| Stille | 4-Substituted-2-chlorooxazole | Organostannane | Pd catalyst | Not specified | Not specified | researchgate.net |
This table summarizes typical components for various cross-coupling reactions involving chloro-heterocyclic compounds.
A key challenge in the derivatization of this compound is the selective functionalization of one halogen over the other. In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides generally follows the order I > Br > Cl. This suggests that the C-Br bond on the phenyl ring would be more reactive than the C-Cl bond on the oxazole.
However, chemo-selectivity can be controlled by carefully choosing the catalyst, ligands, and reaction conditions. The electronic nature of the C-Cl bond, being on an electron-deficient heteroaromatic ring, can enhance its reactivity, sometimes approaching that of a C-Br bond on an electron-rich ring. For instance, in Stille couplings, it has been demonstrated that selective reactions can be achieved. It is possible to perform a Suzuki or Stille coupling at the C2-chloro position of an oxazole. researchgate.net By tuning the reaction conditions, it is conceivable to selectively activate the C-Cl bond while leaving the C-Br bond intact for subsequent transformations.
Transformations at the 4-Bromophenyl Moiety
The 4-bromophenyl group offers a second site for diversification, primarily through reactions that leverage the carbon-bromine bond.
Metal-halogen exchange is a classic method for converting an aryl bromide into a more reactive organometallic species. Reacting this compound with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, can selectively replace the bromine atom with a lithium atom.
The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups. Examples of such functionalizations include:
Carboxylation: Quenching with carbon dioxide (CO₂) to form a carboxylic acid.
Borylation: Reacting with a borate (B1201080) ester (e.g., trimethyl borate) to generate a boronic ester, which can then be used in Suzuki-Miyaura coupling reactions.
Phosphorylation: Reaction with diethyl chlorophosphate to introduce a phosphonate (B1237965) group.
Alkylation: Reaction with alkyl halides to form a new C-C bond.
The success of this approach depends on the stability of the oxazole ring under the strongly basic conditions of the metal-halogen exchange. The 2-chloro substituent may also be susceptible to attack by the organolithium reagent, necessitating careful control of reaction conditions to achieve the desired selectivity.
Cross-Coupling Reactions Involving the C-Br Bond
The bromophenyl moiety at the C5 position of the oxazole ring serves as a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The C-Br bond is generally more reactive than the C-Cl bond in standard cross-coupling conditions, allowing for selective functionalization. uwindsor.ca
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, catalyzed by a palladium complex. researchgate.net For this compound, a Suzuki-Miyaura reaction would be expected to selectively occur at the C-Br bond, allowing for the introduction of a new aryl or vinyl group. The reaction is typically carried out in the presence of a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ and a base such as Na₂CO₃, K₂CO₃, or K₃PO₄. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org This reaction is co-catalyzed by palladium and copper salts and requires a base, typically an amine like triethylamine (B128534) or diisopropylethylamine. nih.govucsb.edu This method would install an alkynyl substituent at the 4-position of the phenyl ring, yielding a 5-(4-alkynylphenyl)-2-chlorooxazole derivative.
Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction would introduce a vinyl group in place of the bromine atom, leading to the formation of a styrenyl-type derivative at the C5 position of the oxazole. The stereoselectivity of the Heck reaction typically favors the trans isomer. organic-chemistry.org
Below is a table summarizing the potential cross-coupling reactions at the C-Br bond of this compound.
Table 1: Potential Cross-Coupling Reactions at the C-Br Bond
| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Potential Product |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | 5-(4-R-phenyl)-2-chlorooxazole (R = aryl, vinyl) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, i-Pr₂NEt | 5-(4-(R-C≡C)-phenyl)-2-chlorooxazole |
Directed Arylation Strategies
Direct C-H arylation has emerged as a powerful tool for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. nih.gov For the this compound scaffold, the most probable site for direct C-H arylation is the C4 position of the oxazole ring, which is the only available C-H bond on the heterocyclic core.
The reactivity of the C4 position in oxazoles towards direct arylation has been documented. beilstein-journals.org Palladium-catalyzed protocols are commonly employed for this transformation. nih.govbeilstein-journals.org These reactions typically involve a palladium catalyst, a ligand, an oxidant (if starting from Pd(II)), and a base. The choice of reaction conditions, particularly the ligand and base, can be crucial for achieving high regioselectivity and yield. It is plausible that direct arylation of this compound with an aryl halide could proceed at the C4 position, leading to a 2-chloro-4,5-diaryl-substituted oxazole. Copper-catalyzed direct arylation methodologies have also been developed for oxazoles and could represent an alternative strategy. nih.gov
Multi-functionalization and Regioselectivity Control
The presence of three distinct reactive sites in this compound—the C-Br bond, the C-Cl bond, and the C4-H bond—offers the potential for sequential or orthogonal multi-functionalization. The ability to control the regioselectivity of these reactions is key to the synthesis of complex, highly substituted oxazole derivatives. acs.orgacs.org
The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions is a well-established principle for achieving regioselectivity. The C-Br bond is significantly more susceptible to oxidative addition to Pd(0) than the C-Cl bond. Therefore, a cross-coupling reaction, such as a Suzuki or Sonogashira reaction, would be expected to occur selectively at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. uwindsor.ca
The C-Cl bond at the 2-position of the oxazole ring is activated towards nucleophilic aromatic substitution (SNAr). pharmaguideline.comwikipedia.org Halogens at the C2 position of the oxazole ring are known to be readily displaced by various nucleophiles. pharmaguideline.comcutm.ac.in This provides a pathway to introduce a range of substituents, including alkoxy, amino, and thioether groups, at this position.
Therefore, a plausible strategy for multi-functionalization would involve:
A palladium-catalyzed cross-coupling reaction at the more reactive C-Br bond.
A subsequent nucleophilic substitution reaction at the C-Cl bond.
Optionally, a direct C-H functionalization at the C4 position at any stage, provided suitable conditions are employed to avoid competing reactions at the other sites.
Table 2: Regioselective Functionalization Strategies
| Reactive Site | Reaction Type | Reagents/Conditions | Potential Outcome |
|---|---|---|---|
| C-Br (on phenyl ring) | Cross-Coupling (e.g., Suzuki) | Pd catalyst, boronic acid, base | Selective C-C bond formation |
| C-Cl (on oxazole ring) | Nucleophilic Substitution | Nu-H (e.g., ROH, RNH₂, RSH), base | Selective C-Nu bond formation |
Ring-Opening and Degradation Pathways of the Oxazole Core
The oxazole ring, while aromatic, can be susceptible to ring-opening under certain conditions. The stability of the ring can be influenced by the nature and position of its substituents. pharmaguideline.comwikipedia.org
Hydrolytic Cleavage: Oxazole rings can undergo hydrolytic cleavage under strongly acidic or basic conditions. caltech.edu For instance, treatment with strong aqueous acid can lead to hydrolysis of the ether and imine functionalities within the ring, resulting in the formation of an α-aminoketone or its derivatives. Similarly, harsh basic conditions could promote ring cleavage.
Reductive and Oxidative Degradation: Reduction of the oxazole ring can lead to ring-opened products. pharmaguideline.com Conversely, strong oxidizing agents can also cause the degradation of the oxazole nucleus. pharmaguideline.com
Base-Mediated Ring-Opening: Deprotonation at the C2 position of an oxazole ring by a strong base, such as an organolithium reagent, can induce ring-opening to form an isonitrile intermediate. wikipedia.orgcutm.ac.in While the 2-position in this compound is substituted, the general susceptibility of the oxazole ring to base-mediated transformations is a consideration in its reactivity profile.
Theoretical and Computational Chemistry of 5 4 Bromophenyl 2 Chlorooxazole
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of a molecule are fundamental to understanding its reactivity and potential applications. For 5-(4-Bromophenyl)-2-chlorooxazole, a thorough analysis would involve exploring its frontier molecular orbitals and the distribution of electron density.
HOMO-LUMO Energy Gaps and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For related oxazole (B20620) and imidazole (B134444) derivatives, HOMO-LUMO gaps have been calculated using computational methods to predict their reactivity. irjweb.comnih.gov A hypothetical table of calculated HOMO-LUMO energies for this compound is presented below to illustrate how such data would be reported.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are placeholders and would need to be determined through quantum chemical calculations.
Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. This tool is invaluable for predicting how a molecule will interact with other chemical species. The EPS map is generated by calculating the electrostatic potential at the molecule's surface.
Regions of negative potential, typically colored red or yellow, indicate areas with a high electron density and are susceptible to electrophilic attack. Conversely, areas of positive potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. For this compound, one would expect regions of negative potential around the oxygen and nitrogen atoms of the oxazole ring and the bromine atom, while positive potential might be localized on the hydrogen atoms and the carbon atom attached to the chlorine.
Quantum Chemical Calculations
To obtain the specific data points for the analyses described above, chemists rely on sophisticated computational methods.
Density Functional Theory (DFT) Studies on Conformational Landscapes and Stability
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules. irjweb.comresearchgate.netyoutube.com DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformational landscape. irjweb.com
For this compound, DFT studies would elucidate the preferred orientation of the bromophenyl ring relative to the chlorooxazole core. This would involve calculating the energies of different rotational isomers to identify the global minimum on the potential energy surface, which corresponds to the most stable conformation.
Ab Initio Calculations for Bond Dissociation Energies and Reaction Energetics
Ab initio calculations are another class of quantum chemical methods that are derived directly from theoretical principles without the inclusion of experimental data. These methods are computationally more intensive than DFT but can provide highly accurate results.
These calculations would be instrumental in determining the bond dissociation energies within this compound. For instance, the energy required to break the C-Cl or C-Br bonds could be calculated, providing insights into the molecule's stability and potential reaction pathways. Furthermore, the energetics of hypothetical reactions involving this compound could be modeled to predict their feasibility.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can construct a detailed reaction profile.
For this compound, computational modeling could be used to explore its reactivity in various chemical transformations. For example, the mechanism of nucleophilic substitution at the chlorine-bearing carbon could be investigated. This would involve identifying the transition state structure and calculating the activation energy for the reaction, which would reveal how readily the reaction proceeds. Such studies have been performed on other heterocyclic systems to understand their rearrangement and reaction pathways. nih.gov
Transition State Analysis of Key Synthetic and Derivatization Pathways
The synthesis and derivatization of this compound involve several key chemical transformations. Computational chemistry, particularly the analysis of transition states, provides invaluable insights into the mechanisms, kinetics, and thermodynamics of these reactions. By mapping the potential energy surface, chemists can identify the most plausible reaction pathways and optimize conditions for desired outcomes.
One of the common routes to a 2,5-disubstituted oxazole core involves the cyclization of an α-acylamino ketone. For this compound, a plausible precursor would be an N-(1-(4-bromophenyl)-2-oxoethyl)chloroacetamide. The critical step is the intramolecular cyclodehydration. Transition state analysis of this step, typically performed using density functional theory (DFT) calculations, would elucidate the energetic barrier to forming the oxazole ring.
A hypothetical transition state analysis for the acid-catalyzed cyclization might involve the protonation of the amide carbonyl oxygen, followed by nucleophilic attack from the enolized ketone. The transition state for the subsequent dehydration step would reveal the energy required to eliminate a water molecule and form the aromatic oxazole ring.
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) (Hypothetical) | Reaction Energy (kcal/mol) (Hypothetical) |
| Enolization | N-(1-(4-bromophenyl)-2-oxoethyl)chloroacetamide | TS_Enol | Enol intermediate | 15.2 | 5.8 |
| Cyclization | Enol intermediate + H+ | TS_Cycl | Protonated oxazoline (B21484) intermediate | 10.5 | -25.3 |
| Dehydration | Protonated oxazoline intermediate | TS_Dehyd | This compound + H3O+ | 20.1 | -12.7 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact reaction were not found in the search results.
Derivatization reactions, such as nucleophilic substitution at the C2 position (displacing the chloro group), are also of significant interest. A computational study of the reaction with a nucleophile, for instance, an amine, would involve locating the transition state for the addition-elimination mechanism. The energy of this transition state would be indicative of the reactivity of the chloro-substituent and would be influenced by the electronic nature of the nucleophile and the solvent environment.
Solvation Effects on Reaction Thermodynamics and Kinetics
The solvent environment can profoundly influence the thermodynamics and kinetics of a reaction. For the synthesis and derivatization of this compound, computational models that incorporate solvation effects are essential for predicting reaction outcomes in a realistic setting. Implicit and explicit solvation models are two common approaches.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the energies of reactants, products, and transition states. For a polar molecule like this compound, moving from a nonpolar solvent to a polar solvent is expected to stabilize the ground state and any charged or highly polar transition states.
Explicit solvation models involve including a number of solvent molecules in the computational model. While more computationally demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical in certain reaction mechanisms. For instance, in a nucleophilic substitution reaction, explicit water molecules could be shown to stabilize the leaving group through hydrogen bonding, thereby lowering the activation energy.
| Solvent | Dielectric Constant | Effect on Activation Energy (Hypothetical) | Effect on Reaction Energy (Hypothetical) |
| Toluene | 2.4 | Baseline | Baseline |
| Dichloromethane | 9.1 | Lowered by 2-4 kcal/mol | More negative by 1-3 kcal/mol |
| Acetonitrile | 37.5 | Lowered by 5-8 kcal/mol | More negative by 3-5 kcal/mol |
| Water | 80.1 | Significantly lowered, especially with explicit interactions | Significantly more negative |
This table presents a conceptual illustration of expected solvation effects. The magnitude of these effects would require specific computational studies.
In Silico Prediction of Molecular Interactions and Recognition
The potential of this compound as a pharmacologically active agent can be explored through in silico methods that predict its interactions with biological macromolecules. These computational techniques are instrumental in the early stages of drug discovery.
Ligand-Based and Structure-Based Virtual Screening (Conceptual Framework)
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This can be approached from two main perspectives: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity is available. researchgate.net The fundamental principle is the similarity property principle, which states that structurally similar molecules are likely to have similar biological activities. For this compound, if a series of structurally related oxazoles with known activity against a particular target were identified, their shared structural features could be used to build a model to screen for other potentially active compounds.
Structure-based virtual screening (SBVS) , on the other hand, relies on the known 3D structure of the target protein. mdpi.com Molecular docking is the most common SBVS method, where the binding of a ligand to the active site of a protein is simulated. nih.gov The quality of the binding is evaluated using a scoring function, which estimates the binding affinity. If a target protein for which this compound might be an inhibitor is known, docking simulations could predict its binding mode and affinity, providing a rationale for its potential activity. The bromophenyl and chloro-oxazole moieties would be key features in these interactions, potentially forming halogen bonds or hydrophobic interactions within the binding pocket.
Pharmacophore Development for Related Scaffolds (Theoretical Application)
A pharmacophore is an abstract representation of the key molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups. organic-chemistry.org
For a scaffold related to this compound, a pharmacophore model could be developed based on a set of known active molecules. This model would define the spatial arrangement of essential features for biological activity. For instance, a hypothetical pharmacophore for a kinase inhibitor might include:
An aromatic ring feature corresponding to the 4-bromophenyl group.
A hydrogen bond acceptor from the oxazole nitrogen.
A hydrophobic feature from the chloro-substituent.
This pharmacophore model could then be used to screen large compound databases to identify novel molecules that fit the model and are therefore predicted to be active. ebi.ac.uk This approach is a powerful tool for lead discovery and optimization in drug design. organic-chemistry.org
| Pharmacophore Feature | Corresponding Moiety in this compound | Potential Interaction with Target |
| Aromatic Ring | 4-Bromophenyl group | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Oxazole Nitrogen | Hydrogen bonding with donor residues (e.g., backbone NH) |
| Halogen Bond Donor | Bromine atom | Interaction with electron-rich atoms (e.g., carbonyl oxygen) |
| Hydrophobic Feature | Chloro-substituted oxazole ring | Van der Waals interactions in a hydrophobic pocket |
This table illustrates the theoretical application of pharmacophore modeling to the title compound.
Mechanistic Investigations of Biological Interactions in Vitro and Non Human in Vivo Models Only
Molecular Target Identification and Binding Studies (e.g., Enzyme and Receptor Binding)
No information is available in the scientific literature regarding the molecular targets or receptor binding properties of 5-(4-Bromophenyl)-2-chlorooxazole.
In Vitro Enzyme Inhibition Profiling and Mechanistic Characterization
There are no published studies detailing the in vitro inhibition of any enzymes by this compound or the mechanisms of such potential inhibition.
Cellular Pathway Modulation in Model Systems (e.g., specific protein kinase inhibition)
Research on how this compound may modulate cellular signaling pathways, including any effects on protein kinases, has not been published.
In Vitro Cytotoxicity and Antiproliferative Studies in Cell Lines (Mechanism-focused, not clinical)
No data on the mechanism-focused in vitro cytotoxicity or antiproliferative effects of this compound in any cell lines are available.
In Vitro Antioxidant Activity Assessment and Associated Mechanisms
There are no available studies assessing the in vitro antioxidant potential or the associated chemical mechanisms of this compound.
Investigation of Antimicrobial Mechanisms (e.g., specific bacterial targets, in vitro)
No published research could be found that investigates the antimicrobial mechanisms of this compound against any microorganisms.
Environmental Impact Studies on Non-Human Organisms (e.g., Daphnia magna, Saccharomyces cerevisiae toxicity)
Specific toxicity studies of this compound on non-human organisms such as Daphnia magna or the yeast Saccharomyces cerevisiae are not present in the available literature.
Applications in Advanced Materials Science and Catalysis
Design of Oxazole-Based Ligands for Metal Catalysis
The oxazole (B20620) ring is a key component in a variety of ligands that have proven effective in metal-catalyzed reactions. The nitrogen and oxygen atoms of the oxazole can coordinate with metal centers, influencing their electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity.
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands are essential for achieving high enantioselectivity in asymmetric catalysis. Oxazoline-containing ligands, structurally related to oxazoles, are among the most successful classes of chiral ligands used in a wide array of metal-catalyzed transformations. acs.orgacs.org These ligands are typically derived from chiral amino alcohols, and their modular nature allows for systematic tuning of their steric and electronic properties. acs.org
The 5-(4-bromophenyl)-2-chlorooxazole scaffold presents several opportunities for the development of novel chiral catalysts. The 4-bromophenyl group can be functionalized, for instance, through cross-coupling reactions, to introduce chiral auxiliaries. Furthermore, the chloro group at the 2-position is a reactive handle that can be substituted with chiral amines or other nucleophiles to generate a library of chiral oxazole-based ligands. The resulting ligands could be explored in various asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions. The development of planar-chiral ligands, such as those based on [2.2]paracyclophane-oxazole systems, has shown significant success in nickel-catalyzed asymmetric reductions, achieving high yields and enantioselectivities. This highlights the potential for designing sophisticated chiral architectures incorporating the this compound unit.
Table 1: Examples of Asymmetric Reactions Utilizing Oxazoline-Containing Ligands
| Reaction Type | Metal Catalyst | Ligand Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Iridium | Phosphinooxazoline | up to 63% | acs.org |
| Asymmetric Alkylation | Copper | Bisoxazoline | up to 98% | researchgate.net |
| Asymmetric 1,2-Reduction | Nickel | Oxazole-Pyrimidine | up to 99% |
This table presents data for analogous oxazoline-containing ligands to illustrate the potential of chiral oxazole-based catalysts.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The this compound molecule possesses two potential sites for such reactions: the aryl-bromide and the chloro-oxazole moieties. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings, which could allow for selective functionalization. For instance, a Suzuki or Sonogashira coupling could be performed at the bromophenyl group, leaving the chloro-oxazole intact for subsequent transformations.
Furthermore, the direct C-H activation of oxazoles has emerged as an efficient and atom-economical method for their functionalization. organic-chemistry.orgbeilstein-journals.org Palladium catalysts have been shown to effectively catalyze the direct arylation and alkenylation of oxazoles at various positions. organic-chemistry.orgacs.org The presence of substituents on the oxazole ring can direct the regioselectivity of the C-H activation. While the C2 position is often the most acidic and reactive, functionalization at C4 and C5 is also possible. thepharmajournal.comtandfonline.com The this compound could potentially undergo C-H activation at the C4 position, providing a route to tri-substituted oxazole derivatives. A dual catalytic system using nickel and a cocatalyst has been shown to be effective for the cross-electrophile coupling of challenging substrates, including aryl bromides. nih.gov
Table 2: Potential Cross-Coupling and C-H Activation Reactions for this compound
| Reaction Type | Catalyst | Potential Reaction Site | Potential Product |
| Suzuki Coupling | Palladium | C-Br bond on the phenyl ring | 5-(Aryl)-2-chlorooxazole |
| Sonogashira Coupling | Palladium/Copper | C-Br bond on the phenyl ring | 5-(Alkynylphenyl)-2-chlorooxazole |
| Nucleophilic Aromatic Substitution | - | C-Cl bond on the oxazole ring | 2-Amino/Alkoxy/Thio-5-(4-bromophenyl)oxazole |
| Direct C-H Arylation | Palladium | C4-H on the oxazole ring | 4-Aryl-5-(4-bromophenyl)-2-chlorooxazole |
Optoelectronic Properties of Oxazole Derivatives
Oxazole-containing compounds are known for their interesting photophysical properties, including fluorescence and scintillation. thepharmajournal.comtandfonline.com These properties arise from the π-conjugated system of the oxazole ring, which can be extended and modulated by the introduction of various substituents.
Many 2,5-diaryloxazoles are highly fluorescent and have been studied for their potential as scintillators and laser dyes. acs.org The fluorescence properties, such as the emission wavelength and quantum yield, are highly dependent on the nature of the aryl substituents. The introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the emission spectra. nih.gov For this compound, the bromophenyl group can influence the electronic transitions and potentially lead to phosphorescence due to the heavy atom effect of bromine. The emission characteristics of oxazole derivatives can also be sensitive to the solvent polarity and pH, a phenomenon known as solvatochromism. nih.gov This property makes them attractive for use as fluorescent probes and sensors.
Scintillators are materials that emit light upon exposure to ionizing radiation and are crucial components of radiation detectors. wikipedia.org Organic scintillators often consist of a primary fluorescent compound dissolved in a solvent or polymer matrix. 2,5-Diphenyloxazole (PPO) is a well-known primary scintillator solute. google.com The structural similarity of this compound to known oxazole-based scintillators suggests its potential in this area. tandfonline.com
In the field of organic electronics, oxadiazole derivatives, which are isomers of oxazoles, have been investigated as electron-transporting materials in organic light-emitting diodes (OLEDs) and as donor materials in organic solar cells (OSCs). researchgate.net The electron-deficient nature of the oxazole ring, combined with the possibility of tuning its electronic properties through substitution, makes this compound a candidate for exploration in various organic electronic devices.
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers as Linkers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic ligands, known as linkers. mdpi.comdigitellinc.com These materials have garnered significant interest due to their high porosity, tunable structures, and diverse applications in gas storage, separation, and catalysis. researchgate.netyoutube.com
The this compound molecule possesses multiple potential coordination sites, making it an attractive candidate for a linker in the synthesis of MOFs and coordination polymers. The nitrogen atom of the oxazole ring can coordinate to a metal center. Additionally, the bromo and chloro substituents could potentially participate in halogen bonding, which is increasingly being recognized as a valuable tool for directing the assembly of supramolecular structures. mdpi.com
The 4-bromophenyl group can be converted to a carboxylic acid group via Grignard reaction followed by carboxylation, or through palladium-catalyzed carboxylation. The resulting carboxylic acid functionality is a common coordinating group used in the synthesis of a vast number of MOFs. This would transform the molecule into a bifunctional linker with both a nitrogen-coordinating site and a carboxylate group. The use of nitrogen-based linkers, such as those containing triazole or tetrazole units, has led to the formation of MOFs with interesting magnetic and luminescent properties. nih.gov The incorporation of the this compound, or its derivatives, into MOF structures could lead to new materials with unique topologies and functionalities.
Research on Corrosion Inhibition by this compound Remains Undocumented in Publicly Accessible Scientific Literature
Despite extensive investigation into the corrosion inhibition properties of various heterocyclic compounds, specific research detailing the efficacy and mechanisms of this compound as a corrosion inhibitor is not available in the public scientific domain. Consequently, a detailed analysis and data-supported article on its specific applications in this field cannot be compiled at this time.
While the molecular structure of this compound—featuring an oxazole ring, a halogenated phenyl group, and a chloro substituent—suggests potential for corrosion inhibition, no experimental data has been published to substantiate this. The core components of this molecule are characteristic of many known corrosion inhibitors. The oxazole ring, with its nitrogen and oxygen heteroatoms, and the phenyl group provide sites for adsorption onto metal surfaces. The presence of bromine and chlorine, which are electronegative halogens, could further enhance this interaction.
The typical mechanism for such compounds involves the formation of a protective layer on the metal surface, which can occur through two primary processes: physisorption and chemisorption. Physisorption is a result of electrostatic attraction between the inhibitor molecules and the charged metal surface. Chemisorption involves the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal, forming a more stable and robust protective film.
In the absence of specific studies on this compound, it is not possible to provide quantitative data on its inhibition efficiency, the influence of its concentration, or the specific thermodynamic parameters of its adsorption on various metals. Such data is essential for a comprehensive understanding of its potential as a corrosion inhibitor and for its practical application in advanced materials science and catalysis.
Further experimental research, including electrochemical studies, surface analysis, and quantum chemical calculations, would be necessary to determine the specific corrosion inhibition mechanisms and effectiveness of this compound. Until such research is conducted and published, a detailed and scientifically accurate article on this specific topic cannot be provided.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways and C-H Functionalization Strategies
While classical methods like the van Leusen oxazole (B20620) synthesis provide a foundational route to 5-substituted oxazoles, future research is pivoting towards more efficient and novel synthetic strategies. dicp.ac.cnnih.gov The development of one-pot, multi-component reactions is a key area of interest. For instance, flexible three-component syntheses that construct highly functionalized oxazoles from simple precursors are being explored. nih.gov A novel approach involves the sequential deprotonation and condensation of anisylsulfanylmethylisocyanide (Asmic) with esters, followed by a sulfanyl-lithium exchange and trapping, which rapidly assembles complex oxazoles. acs.org
Furthermore, the direct functionalization of the oxazole ring through C-H activation represents a major leap in synthetic efficiency. Palladium(II)-mediated cross-coupling reactions have been utilized for the C-H activation of oxazoles, enabling the direct formation of new carbon-carbon bonds without the need for pre-functionalized starting materials. dicp.ac.cnnih.gov Future work will likely focus on expanding the scope of these C-H functionalization reactions, applying them to the C-H bonds on the phenyl ring of compounds like 5-(4-Bromophenyl)-2-chlorooxazole, and developing catalytic systems with greater selectivity and broader substrate compatibility. researchgate.net Another emerging frontier is the engineering of biosynthetic pathways in host organisms to produce novel halogenated derivatives, a strategy that could be adapted for oxazole-containing compounds. researchgate.net
Discovery of Undiscovered Reactivity Modes and Selective Transformations
The oxazole ring possesses a unique electronic structure that allows for diverse reactivity. irjmets.com While foundational reactions are known, the discovery of new reactivity modes remains an active field of research. The inherent reactivity of this compound includes electrophilic aromatic substitution, which is expected at the C5 position of the oxazole ring, and nucleophilic aromatic substitution at the C2 position, facilitated by the chlorine leaving group. wikipedia.org Deprotonation at the C2 position is also a known pathway for functionalization. wikipedia.org
Future research will likely focus on leveraging these sites for highly selective and novel transformations. For example, the Diels-Alder reaction, where the oxazole ring acts as a diene, is a well-established route to pyridines and could be further exploited for complex molecule synthesis. wikipedia.org More advanced strategies, such as the aryne-induced dicp.ac.cnnumberanalytics.com sigmatropic rearrangement, present innovative cascades for constructing trisubstituted oxazoles. acs.org The Cornforth rearrangement, a thermal process that swaps the 4-acyl group with the C5 substituent, could be explored with novel substrates to generate structural diversity. wikipedia.org The challenge lies in controlling the regioselectivity of these reactions on a multi-functionalized scaffold like this compound to unlock new synthetic possibilities.
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of oxazole-based compounds. researchgate.net These computational tools can rapidly predict the biological activities and physicochemical properties of novel molecules, significantly accelerating the research and development process. mdpi.com
QSAR (Quantitative Structure-Activity Relationship) studies powered by machine learning algorithms like Associative Neural Networks (ASNNs) and Deep Learning Consensus Architecture (DLCA) have already been successfully applied to predict the antiviral activity of azole derivatives. acs.org Such models can screen vast virtual libraries of compounds derived from the this compound scaffold to identify candidates with high predicted efficacy. acs.org Similarly, AI can be used for in silico toxicity prediction, helping to prioritize compounds with better safety profiles early in the design phase. nih.gov Emerging AI techniques like DELID (Decomposition-supervised Electron-Level Information Diffusion) promise even greater accuracy by inferring electron-level characteristics without the need for computationally expensive quantum mechanical calculations, which could dramatically improve the prediction of optical and physical properties for new oxazole derivatives. irjmets.com
Table 1: Application of AI/ML Models in Azole Derivative Research
| Model/Technique | Application | Predicted Property | Reference |
| Associative Neural Networks (ASNNs) | QSAR Modeling | Antiviral Activity | acs.org |
| Deep Learning Consensus Architecture (DLCA) | QSAR Modeling | Antiviral Activity | acs.org |
| Feedforward Back-Propagation ANN | ADME Modeling | Antifungal Activity | numberanalytics.com |
| Toxtree Method | Toxicity Prediction | Mutagenicity, Carcinogenicity | nih.gov |
| DELID | Property Prediction | Optical, Toxicological, Physical Properties | irjmets.com |
Development of Advanced Probes for Chemical Biology Studies
The oxazole scaffold is a privileged structure in medicinal chemistry and is increasingly being used to develop sophisticated probes for studying biological systems. The structural rigidity and diverse functionalization potential of compounds like this compound make them ideal starting points for creating highly specific molecular probes.
Researchers have designed and synthesized oxazole-based molecules as potent and selective inhibitors for a range of enzymes. For example, 2-anilino-5-aryloxazoles have been identified as inhibitors of VEGFR2 kinase, a key target in cancer therapy. nih.gov Hybrid molecules incorporating the oxazole ring have been developed as inhibitors of acetylcholinesterase and butyrylcholinesterase for research into Alzheimer's disease. researchgate.net Beyond inhibition, the oxazole core is being integrated into fluorescent probes. Naphthoxazole-based dyads have been created to detect singlet oxygen with high specificity, where the fluorescence of the naphthoxazole unit is dramatically enhanced upon reaction. nih.gov This "turn-on" fluorescence mechanism is a powerful tool for bio-imaging. Future work will likely see the development of probes derived from this compound for new biological targets, potentially leveraging the bromine atom for targeted covalent inhibition or as a handle for attaching reporter tags.
Potential in Next-Generation Catalytic Systems and Smart Materials
The unique electronic and structural properties of the oxazole ring position it as a valuable component in the development of advanced catalytic systems and smart materials. irjmets.comnumberanalytics.com
In catalysis, oxazole-containing compounds are emerging as highly effective ligands for transition metals. alfachemic.com Chiral oxazole-pyridine N,N-ligands have shown excellent performance in palladium-catalyzed asymmetric reactions, demonstrating their potential to create stereochemically complex molecules with high precision. dicp.ac.cnacs.org Vanadium complexes featuring oxazole-oxazoline ligands have been proven active as catalysts for ethylene (B1197577) polymerization and copolymerization, indicating that the ligand structure directly influences the properties of the resulting polymer. mdpi.com The this compound scaffold could be modified to create novel bidentate or tridentate ligands for a wide range of catalytic transformations.
In materials science, the incorporation of the electron-deficient oxazole ring is a key strategy for designing n-type organic semiconductors for optoelectronic devices. researchgate.net The inherent fluorescence of many oxazole derivatives makes them attractive candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs) and as fluorescent dyes for bio-imaging and chemical sensing. nih.govirjmets.com Oxazole-based polymers and charge-transfer complexes are also being investigated for applications in nonlinear optics. numberanalytics.comepo.org The presence of the heavy bromine atom in this compound could be exploited to promote intersystem crossing, a desirable property for applications in photodynamic therapy or for creating phosphorescent materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-Bromophenyl)-2-chlorooxazole, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically begins with halogenated phenyl precursors (e.g., 4-bromophenyl derivatives) and involves cyclization reactions. For example, coupling 4-bromophenylboronic acid with 2-chlorooxazole precursors under Suzuki-Miyaura conditions can yield the target compound . Optimize reaction parameters (temperature, catalyst loading) and use palladium-based catalysts (e.g., Pd(PPh₃)₄) to enhance efficiency. Purification via column chromatography with ethyl acetate/hexane gradients improves yield and purity.
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | 4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75 | Catalyst deactivation by halogens |
| 2 | Cyclization with chlorinated oxazole precursors | 50–60 | Competing side reactions |
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodology : Use X-ray crystallography (e.g., SHELX software ) to resolve bond lengths and angles, particularly for the oxazole ring and bromophenyl substituent. Complement with ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 160–165 ppm for oxazole carbons) and FT-IR (C-Br stretch at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: 282.96).
Advanced Research Questions
Q. What strategies address contradictions in crystallographic data for halogenated oxazole derivatives?
- Methodology : Discrepancies in bond angles (e.g., C-Br vs. C-Cl torsion angles) may arise from electron density delocalization. Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., halogen bonding) and refine models with SHELXL . Compare with DFT-calculated geometries (B3LYP/6-31G* basis set) to validate experimental data .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., C-2 of oxazole). Simulate reaction pathways for substitution at C-2 (Cl) or C-5 (Br) using Gaussian09 . Validate with experimental kinetics (e.g., SNAr reactions with amines) and monitor via HPLC .
Q. What experimental approaches evaluate the compound’s biological activity while minimizing false positives?
- Methodology : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus and E. coli) with controls for membrane disruption (propidium iodide staining). For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa) and validate via apoptosis markers (caspase-3 activation) . Cross-verify results with structurally similar compounds (e.g., 5-(4-chlorophenyl) analogs) to isolate structure-activity relationships .
Data Analysis and Interpretation
Q. How should researchers resolve discrepancies in spectroscopic data across studies?
- Methodology : Standardize solvent systems (e.g., CDCl₃ for NMR) and calibration protocols. For conflicting NMR shifts, use 2D-COSY to confirm coupling networks. Cross-reference with crystallographic data to identify conformational isomers . Publish raw data (e.g., CIF files for X-ray structures) to enable reproducibility .
Q. What are the implications of diastereomer formation during synthetic modifications?
- Methodology : Monitor stereochemistry via chiral HPLC or optical rotation when introducing chiral centers (e.g., during side-chain functionalization). For example, diastereomer ratios (91:9) observed in imidazolidinone derivatives highlight the need for acid-catalyzed equilibration (e.g., p-toluenesulfonic acid) to favor thermodynamically stable forms .
Experimental Design Considerations
Q. How to design stability studies for this compound under varying conditions?
- Methodology : Conduct accelerated degradation studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
